1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt
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Overview
Description
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an anthracene backbone substituted with sulfonic acid groups, an amino group, and a bromine atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt typically involves multiple steps, starting with the functionalization of the anthracene core. The process includes:
Sulfonation: Introduction of sulfonic acid groups at the 1 and 7 positions of the anthracene ring.
Bromination: Addition of a bromine atom at the 5 position.
Amination: Introduction of an amino group at the 8 position.
Oxidation: Conversion of the 9 and 10 positions to carbonyl groups.
Neutralization: Formation of the dipotassium salt by neutralizing the sulfonic acid groups with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Use of reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: Techniques like crystallization, filtration, and chromatography to isolate and purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through analytical methods like HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Compounds with substituted amino or bromine groups.
Scientific Research Applications
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Interact with enzymes and receptors, modulating their activity.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to cell death or other biological effects.
Inhibit DNA Synthesis: Interfere with the replication of genetic material, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid .
- 1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, sodium salt .
Uniqueness
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt is unique due to its specific substitution pattern and the presence of both sulfonic acid and dipotassium salt forms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
68109-91-1 |
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Molecular Formula |
C14H6BrK2NO8S2 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
dipotassium;8-amino-5-bromo-9,10-dioxoanthracene-1,7-disulfonate |
InChI |
InChI=1S/C14H8BrNO8S2.2K/c15-6-4-8(26(22,23)24)12(16)11-10(6)13(17)5-2-1-3-7(25(19,20)21)9(5)14(11)18;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
UKKRSTAUBTYOAS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C(=CC(=C3C2=O)Br)S(=O)(=O)[O-])N.[K+].[K+] |
Origin of Product |
United States |
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